KL1333

描述

KL1333 是一种口服小分子有机化合物,可作为烟酰胺腺嘌呤二核苷酸 (NAD) 水平的调节剂。 它在改善能量代谢和线粒体功能方面显示出前景,特别是在线粒体疾病(如线粒体脑肌病、乳酸酸中毒和卒中样发作 (MELAS))的背景下 .

准备方法

KL1333 是通过一系列涉及特定底物和催化剂的有机反应合成的。确切的合成路线和反应条件是专有的,尚未在公开文献中完全披露。 已知 this compound 与 NAD(P)H:醌氧化还原酶 1 (NQO1) 作为底物反应,通过 NADH 氧化导致细胞内 NAD 水平升高 .

化学反应分析

KL1333 经历了几种类型的化学反应,主要涉及氧化。 它充当 NAD(P)H:醌氧化还原酶 1 的底物,导致 NADH 氧化为 NAD 。这种反应对于其在调节细胞能量代谢中的作用至关重要。该反应形成的主要产物是 NAD,它在细胞能量产生和代谢中起着核心作用。

科学研究应用

Phase 1a/1b Clinical Study

A pivotal Phase 1a/1b study assessed the safety and tolerability of KL1333 in both healthy volunteers and patients with primary mitochondrial disease. The study included 64 healthy participants and 8 patients with genetically confirmed mitochondrial disorders. Key findings from the trial included:

- Safety Profile : this compound was found to be safe and well tolerated, with dose-dependent gastrointestinal side effects noted.

- Efficacy Indicators : Early signs of efficacy were observed, particularly improvements in fatigue levels and functional strength among patients. The study utilized innovative trial designs that may inform future research in rare diseases .

FALCON Study

The ongoing FALCON study aims to further evaluate the efficacy of this compound in adult patients with primary mitochondrial disease. This study focuses on measuring improvements in symptoms such as fatigue and overall physical capacity. It also incorporates patient-reported outcomes to assess the drug's impact on daily living activities .

Case Study: MELAS Patients

In a study involving fibroblasts from MELAS patients, this compound treatment led to significant metabolic improvements. The compound increased NAD+ levels, which correlated with enhanced mitochondrial function as evidenced by improved ATP production and decreased reactive oxygen species (ROS) levels. These findings suggest that this compound may provide therapeutic benefits for individuals suffering from this debilitating condition .

Future Prospects

This compound is currently advancing through clinical trials with promising results supporting its use as a treatment for primary mitochondrial diseases. The compound's ability to modulate NAD+ levels presents a novel therapeutic strategy that could extend beyond mitochondrial disorders to other conditions characterized by metabolic dysregulation.

Summary Table of Clinical Findings

| Study Name | Population | Key Findings | Safety Profile |

|---|---|---|---|

| Phase 1a/1b Study | Healthy volunteers & PMD patients | Improved fatigue; enhanced functional strength | Safe; dose-dependent GI side effects |

| FALCON Study | Adults with primary mitochondrial disease | Ongoing assessment of fatigue & physical capacity | Not yet published |

作用机制

KL1333 通过调节细胞内 NAD 的水平发挥作用。它与 NAD(P)H:醌氧化还原酶 1 反应,导致 NADH 氧化为 NAD。 这种 NAD 水平的升高触发了几个关键信号通路(包括 SIRT1 和 AMP 活化蛋白激酶 (AMPK) 通路)的激活 。 这些通路随后激活过氧化物酶体增殖物激活受体γ共激活因子 1-α (PGC-1α),它在线粒体生物发生和功能中起着至关重要的作用 .

相似化合物的比较

KL1333 在调节 NAD 水平和改善线粒体功能方面独树一帜。它已与其他化合物(如依达拉奉和辅酶 Q10 (CoQ10))进行比较,这些化合物也针对线粒体功能。 与这些化合物相比,this compound 显示出明显更高的 NADH 氧化活性,使其成为细胞能量代谢更有效的调节剂 。类似的化合物包括:

- 依达拉奉

- 辅酶 Q10 (CoQ10)

生物活性

KL1333 is a novel compound recognized for its role as a NAD+ modulator, showing promising biological activity particularly in mitochondrial diseases. This article explores the compound's mechanisms, efficacy, and clinical relevance based on various studies and findings.

This compound functions primarily by enhancing the levels of NAD+ within cells, which is crucial for energy metabolism and mitochondrial function. The compound acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), facilitating the oxidation of NADH to NAD+, thereby improving the NAD+/NADH ratio. This modulation is vital for activating several key signaling pathways involved in mitochondrial biogenesis and function:

- SIRT1 Activation : SIRT1 is a NAD+-dependent deacetylase that plays a significant role in cellular stress resistance and metabolic regulation.

- AMPK Activation : AMP-activated protein kinase (AMPK) is an energy sensor that promotes metabolic homeostasis.

- PGC-1α Activation : Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) is essential for mitochondrial biogenesis.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly enhances mitochondrial function in various cell lines, including C2C12 myoblasts and fibroblasts from patients with MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes). Key findings include:

- Increased ATP Production : this compound treatment led to higher ATP levels in MELAS fibroblasts.

- Reduced Lactate and ROS Levels : The compound decreased lactate production and reactive oxygen species (ROS), indicating improved metabolic efficiency.

- Enhanced Mitochondrial Mass and Function : this compound increased mitochondrial mass, membrane potential, and oxidative capacity.

The following table summarizes the effects of this compound on NADH oxidation and cytochrome c reduction compared to other compounds:

| Parameter | This compound | CoQ10 | Idebenone |

|---|---|---|---|

| Km (μM) | 0.27 | – | 2.13 |

| Vmax (μmol/mg/min) | 63.9 | – | 38.3 |

| Cytochrome c Reduction | 312.4 | – | 68.1 |

Note: No enzymatic activity above background level could be detected for CoQ10; thus, steady-state kinetics could not be calculated.

Clinical Trials

This compound is currently undergoing clinical evaluation in phase I and II trials for its safety and efficacy in treating primary mitochondrial diseases. The FALCON study, a Phase 2 randomized, placebo-controlled trial, aims to assess the impact of this compound on chronic fatigue and muscle weakness in adult patients with confirmed mitochondrial DNA mutations. Interim results have shown:

- Strong Safety Profile : No serious adverse events related to the drug were reported after 24 weeks of dosing.

- Efficacy Indicators : Improvements in fatigue levels and muscle strength were noted among participants receiving this compound compared to placebo controls .

Case Studies

A notable case involved a patient with MELAS who exhibited significant improvements in energy levels and reduced symptoms after treatment with this compound during early-phase clinical trials. These anecdotal reports complement the quantitative data from controlled studies, reinforcing this compound's potential as a therapeutic agent.

属性

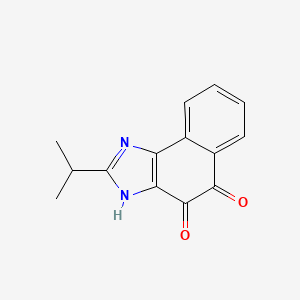

IUPAC Name |

2-propan-2-yl-3H-benzo[e]benzimidazole-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-7(2)14-15-10-8-5-3-4-6-9(8)12(17)13(18)11(10)16-14/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFWITSBVLLDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N1)C(=O)C(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800405-30-4 | |

| Record name | KL-1333 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800405304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KL-1333 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA2ZOL5UGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does KL1333 interact with its target and what are the downstream effects?

A: this compound interacts with NAD(P)H:quinone oxidoreductase 1 (NQO1) as a substrate. [] This interaction leads to the oxidation of NADH, thereby increasing intracellular NAD+ levels. The elevation of NAD+ levels, in turn, activates SIRT1 and AMPK, which subsequently activate PGC-1α. [] This signaling cascade ultimately results in improved mitochondrial biogenesis and function. []

Q2: What is the evidence for this compound's efficacy in a disease model?

A: Research using fibroblasts derived from a patient with MELAS (Mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes) demonstrated this compound’s potential. [] Specifically, this compound treatment led to:

- Increased ATP levels: Addressing the energy deficiency often observed in MELAS. []

- Decreased lactate levels: Indicating improved metabolic function. []

- Decreased ROS levels: Suggesting a reduction in oxidative stress. []

- Enhanced mitochondrial function: Including increased mitochondrial mass, membrane potential, and oxidative capacity. []

Q3: What are the next steps in this compound research?

A3: While promising in vitro results have been obtained, further research is crucial to fully elucidate this compound's therapeutic potential:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。